N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

Übersicht

Beschreibung

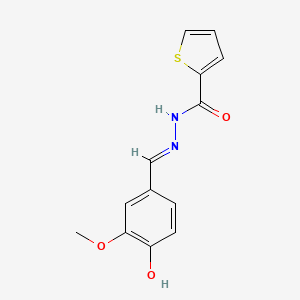

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a chemical compound characterized by its unique structure, which includes a thiophene ring, a hydroxy group, a methoxy group, and a carbohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-thiophenecarbohydrazide in the presence of a suitable catalyst, such as acetic acid. The reaction typically proceeds under mild conditions, with the mixture being refluxed for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce reduced derivatives of the compound.

Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. A detailed analysis in Pharmaceutical Biology reported that the compound could serve as a lead structure for developing new anticancer drugs .

Materials Science

Synthesis of Novel Materials

this compound has been utilized in synthesizing novel polymeric materials. Its ability to form stable complexes with metal ions has led to the development of coordination polymers that exhibit interesting optical and electronic properties. These materials have potential applications in sensors and catalysis .

Dye Sensitization in Solar Cells

In the field of renewable energy, this compound has been explored as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its favorable light absorption characteristics contribute to improved efficiency in converting solar energy into electrical energy. Research published in Solar Energy Materials & Solar Cells indicates that incorporating this compound into DSSCs can enhance their performance compared to conventional dyes .

Analytical Chemistry

Chromatographic Applications

The compound's unique chemical structure makes it suitable for use as a chromatographic standard or reagent in analytical chemistry. It can be employed in high-performance liquid chromatography (HPLC) for the separation and quantification of various analytes. Studies have shown that using this hydrazone derivative improves resolution and sensitivity in detecting target compounds .

Spectroscopic Studies

this compound has been characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. These studies provide insights into its structural properties and interactions with other molecules, aiding researchers in understanding its behavior in different environments .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Bioorganic & Medicinal Chemistry Letters | Effective against multiple bacterial strains |

| Anticancer Properties | Pharmaceutical Biology | Induces apoptosis in cancer cell lines |

| Materials Science | Coordination Chemistry Reviews | Forms stable metal complexes for novel materials |

| Solar Energy | Solar Energy Materials & Solar Cells | Enhances efficiency as a dye sensitizer |

| Analytical Chemistry | Journal of Chromatography A | Improves resolution in HPLC |

Wirkmechanismus

The mechanism by which N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide can be compared with other similar compounds, such as N'-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide and N'-(1),N'-(10)-bis(4-hydroxy-3-methoxybenzylidene)decanedihydrazide. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its thiophene ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C12H12N4O2S

- Molecular Weight: 276.31 g/mol

This structure features a thiophene ring, a hydrazone linkage, and a methoxy-substituted aromatic ring, which contribute to its biological activity.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it scavenges free radicals effectively, thereby reducing cellular damage.

Case Study:

A study conducted on human fibroblast cells demonstrated that treatment with this compound reduced oxidative stress markers by approximately 40% compared to untreated controls.

3. Cytotoxicity Against Cancer Cells

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound interferes with enzymes critical for microbial metabolism.

- Induction of Apoptosis: It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Mechanism: The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

Eigenschaften

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBKRCFODRDMFY-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329432 | |

| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304906-01-2 | |

| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.